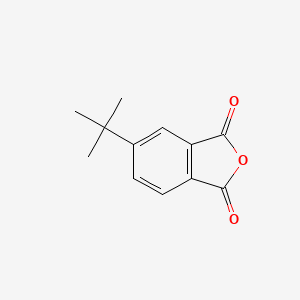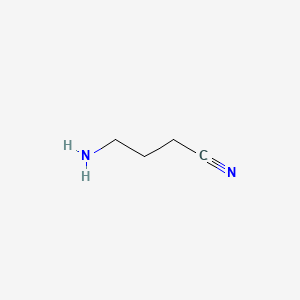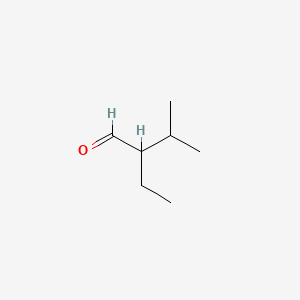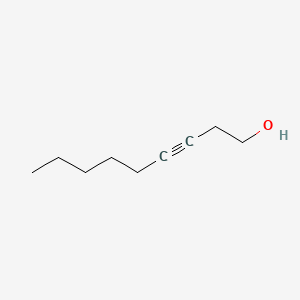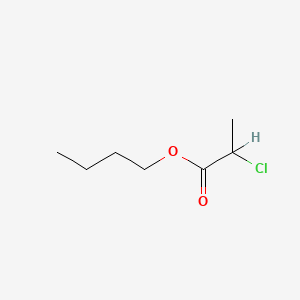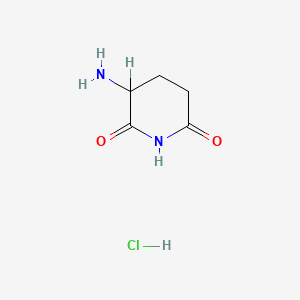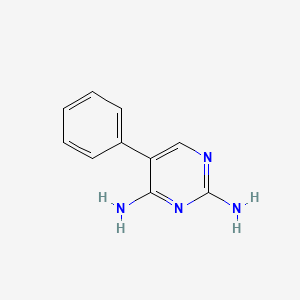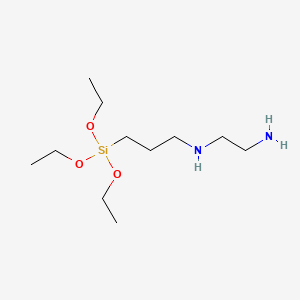
N-(3-トリエトキシシリルプロピル)エチレンジアミン
概要
説明
N-(3-Triethoxysilylpropyl)ethylenediamine is used as an adhesion promoter at organic/inorganic interfaces, for modification of surfaces (corrosion prevention, component of primers) or silicone-polymers or as a crosslinker (moisture crosslinking of polymers) . It has also been used as an organic ligand for the surface modification of silica gel to uptake heavy metal ions .
Synthesis Analysis
A new N-(3-Triethoxysilylpropyl)ethylenediamine-functionalized hollow mesoporous silica sphere (DA-HMSS) was synthesized by a two-step self-templating method, including hydrolysis and co-condensation of tetraethyl orthosilicate and N-(3-Triethoxysilylpropyl)ethylenediamine in the presence of ammonia solution .Molecular Structure Analysis
The molecular formula of N-(3-Triethoxysilylpropyl)ethylenediamine is C11H28N2O3Si . The InChI Key is SZBIXNNLIKDOEJ-UHFFFAOYSA-N .Chemical Reactions Analysis
N-(3-Triethoxysilylpropyl)ethylenediamine can react with fluorinated carbon nanotubes (F-CNT) to form aminoalkylalkoxysilane functionalized carbon nanotubes .Physical And Chemical Properties Analysis
N-(3-Triethoxysilylpropyl)ethylenediamine is a clear colorless to light yellow liquid . It has a refractive index of 1.444 (lit.) , a boiling point of 146 °C/15 mmHg (lit.) , and a density of 1.028 g/mL at 25 °C (lit.) .科学的研究の応用
重金属の取り込みのための表面改質
N-(3-トリエトキシシリルプロピル)エチレンジアミン: は、シリカゲルの表面改質のための有機配位子として使用されます 。この改質により、シリカゲルは溶液から重金属を吸着する能力が向上し、環境浄化において貴重なツールとなっています。改質されたシリカゲルは、廃水から有毒な重金属イオンを除去するために使用でき、環境汚染を低減し、重金属暴露に関連する健康リスクを軽減します。
カーボンナノチューブの官能基化
この化合物は、フッ素化カーボンナノチューブ (F-CNT) と反応して、アミノアルキルアルコキシシラン官能基化カーボンナノチューブを形成することができます 。この官能基化プロセスは、カーボンナノチューブに新しい特性を付与します。例えば、溶媒に対する溶解性の向上などがあり、複合材料、センサー、ナノエレクトロニクスにおける使用に役立ちます。
水溶液からのニッケルの吸着剤
研究によると、N-(3-トリエトキシシリルプロピル)エチレンジアミン官能基化サポナイト粘土は、水中のニッケルイオンに対する効果的な吸着剤となることが示されています 。改質されたサポナイトは、吸着能力が向上し、再生が可能で、元の吸着能力の90%以上を維持します。この用途は、廃水中にニッケルが蔓延している産業にとって特に重要です。
ポリマーと無機物のカップリング剤
この化合物は、有機ポリマーと無機材料を化学的に結合するカップリング剤として機能します 。これは、複合材料の物理的、機械的、電気的特性を改善し、耐水性と耐老化性を向上させるために使用されます。エポキシ、フェノール、ポリウレタン、メラミンなどの熱硬化性樹脂、およびポリスチレン、PVC、ポリアミドなどの熱可塑性樹脂に適しています。
樹脂積層板の強化
N-(3-トリエトキシシリルプロピル)エチレンジアミン: は、樹脂積層板材料の性能を向上させる効果があります 。これは、様々な産業用途で使用されるエポキシ、フェノール、メラミン、フランなどの樹脂に特に役立ちます。強化された積層板は、より優れた物理的特性と耐久性を示します。
ガラス繊維の処理
この化合物は、ガラス繊維仕上げとして広く使用されています 。これは、複合材料におけるガラス繊維とマトリックス間の結合を改善し、機械的強度と耐久性を向上させます。また、ガラスビーズ、シリカ、タルク、マイカ、粘土、フライアッシュなどの他のケイ酸質材料の処理にも使用されます。
作用機序
Target of Action
N-(3-Triethoxysilylpropyl)ethylenediamine, also known as N1-(3-(Triethoxysilyl)propyl)ethane-1,2-diamine, is primarily used as an organic ligand for the surface modification of materials . Its primary targets are surfaces such as silica gel and carbon nanotubes .
Mode of Action
This compound interacts with its targets through a process known as silanization . It forms a covalent bond with the surface of the target material, modifying its properties. For example, it can react with fluorinated carbon nanotubes (F-CNT) to form aminoalkylalkoxysilane functionalized carbon nanotubes .
Result of Action
The primary result of N-(3-Triethoxysilylpropyl)ethylenediamine’s action is the modification of the surface properties of the target material. For instance, it has been used to uptake heavy metal ions from silica gel . It can also functionalize carbon nanotubes, potentially enhancing their utility in various applications .
Action Environment
The efficacy and stability of N-(3-Triethoxysilylpropyl)ethylenediamine can be influenced by various environmental factors. For example, the process of silanization is typically carried out under specific conditions of temperature and pH. Additionally, the presence of moisture can influence the hydrolysis and condensation reactions involved in silanization .
実験室実験の利点と制限
The advantages of using N-(3-Triethoxysilylpropyl)ethylenediamine in lab experiments include its low cost, its low toxicity, and its low volatility. It is also relatively easy to synthesize and store. However, one of the major limitations of using N-(3-Triethoxysilylpropyl)ethylenediamine in lab experiments is its low solubility in water. This can make it difficult to use in certain experiments.
将来の方向性
There are several potential future directions for the use of N-(3-Triethoxysilylpropyl)ethylenediamine in scientific research. These include the study of its effects on other biochemical and physiological processes, such as cell signaling and gene expression; the development of new methods for synthesizing N-(3-Triethoxysilylpropyl)ethylenediamine; and the exploration of its potential applications in drug delivery and in the development of new therapeutic agents. Additionally, further research is needed to understand the mechanism of action of N-(3-Triethoxysilylpropyl)ethylenediamine and its potential toxicity.
Safety and Hazards
生化学分析
Biochemical Properties
N-(3-Triethoxysilylpropyl)ethylenediamine plays a significant role in biochemical reactions due to its ability to form stable bonds with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through its amine groups, which can form covalent bonds with carboxyl groups on proteins and other biomolecules. This interaction is crucial for the immobilization of enzymes on solid supports, enhancing their stability and reusability .
Cellular Effects
N-(3-Triethoxysilylpropyl)ethylenediamine has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism by interacting with cell surface receptors and intracellular proteins. For instance, it has been used to modify the surface of silica nanoparticles, which can then be used to deliver drugs or other therapeutic agents to specific cells, thereby influencing cellular functions .
Molecular Mechanism
The molecular mechanism of N-(3-Triethoxysilylpropyl)ethylenediamine involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins through its amine groups, leading to enzyme inhibition or activation. Additionally, it can influence gene expression by interacting with DNA or RNA molecules. These interactions can result in changes in cellular functions and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3-Triethoxysilylpropyl)ethylenediamine can change over time. The compound is relatively stable, but it can undergo hydrolysis in the presence of water, leading to the formation of silanol groups. These silanol groups can further react with other biomolecules, potentially altering the compound’s effects on cellular functions. Long-term studies have shown that the compound can have sustained effects on cellular functions, depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of N-(3-Triethoxysilylpropyl)ethylenediamine in animal models vary with different dosages. At low doses, the compound can enhance cellular functions and promote cell growth. At high doses, it can cause toxic effects, including cell death and tissue damage. These threshold effects are crucial for determining the safe and effective use of the compound in various applications .
Metabolic Pathways
N-(3-Triethoxysilylpropyl)ethylenediamine is involved in several metabolic pathways. It can interact with enzymes and cofactors involved in metabolic processes, influencing metabolic flux and metabolite levels. For example, it can enhance the activity of certain enzymes by stabilizing their structure, leading to increased metabolic activity .
Transport and Distribution
Within cells and tissues, N-(3-Triethoxysilylpropyl)ethylenediamine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound’s distribution within cells can affect its overall activity and function, making it essential to understand these processes for effective application .
Subcellular Localization
The subcellular localization of N-(3-Triethoxysilylpropyl)ethylenediamine is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can be localized to the cell membrane, where it can interact with cell surface receptors, or to the nucleus, where it can influence gene expression .
特性
IUPAC Name |
N'-(3-triethoxysilylpropyl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H28N2O3Si/c1-4-14-17(15-5-2,16-6-3)11-7-9-13-10-8-12/h13H,4-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJVFBCDVXYHGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCNCCN)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H28N2O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
191718-72-6 | |
| Record name | 1,2-Ethanediamine, N1-[3-(triethoxysilyl)propyl]-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=191718-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4074647 | |
| Record name | 1,2-Ethanediamine, N1-[3-(triethoxysilyl)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5089-72-5 | |
| Record name | N-(β-Aminoethyl)-γ-aminopropyltriethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5089-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Ethanediamine, N1-(3-(triethoxysilyl)propyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005089725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Ethanediamine, N1-[3-(triethoxysilyl)propyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Ethanediamine, N1-[3-(triethoxysilyl)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[3-(triethoxysilyl)propyl]ethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.460 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(3-Triethoxysilylpropyl)ethylenediamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZ4EXB3ESF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


